2,4,6-Trimethyliodobenzene

Catalog No.
S565465
CAS No.
4028-63-1
M.F
C9H11I
M. Wt
246.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethyliodobenzene

CAS Number

4028-63-1

Product Name

2,4,6-Trimethyliodobenzene

IUPAC Name

2-iodo-1,3,5-trimethylbenzene

Molecular Formula

C9H11I

Molecular Weight

246.09 g/mol

InChI

InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3

InChI Key

GTPNXFKONRIHRW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)I)C

Synonyms

2-iodo-1,3,5-trimethylbenzene, iodomesitylene

Canonical SMILES

CC1=CC(=C(C(=C1)C)I)C

Organic Synthesis

TMIB's reactivity towards various functional groups makes it a useful intermediate or starting material in organic synthesis. Its iodine atom can be readily replaced with other functional groups, such as amines, alcohols, or alkenes, using different reaction conditions. This versatility allows chemists to introduce diverse functionalities into complex molecules [, 3].

For example, one study utilized TMIB as a key precursor in the synthesis of novel mesitylene-based ionic liquids, which are potential candidates for electrolytes in dye-sensitized solar cells [].

2,4,6-Trimethyliodobenzene is an organic compound with the molecular formula C9H11IC_9H_{11}I and a molecular weight of 246.09 g/mol. It is also known by several synonyms, including Iodomesitylene and Mesityliodine. This compound typically appears as a yellow crystalline solid with a melting point ranging from 28 to 32 °C and a boiling point of approximately 250 °C. It is sensitive to light and should be stored in a cool, dark place to prevent degradation .

, notably serving as an effective catalyst in the Suzuki reaction, which is essential for forming carbon-carbon bonds in organic synthesis. Additionally, it can be involved in radical polymerization processes due to its unique structural properties, which allow for good molecular weight distribution in the resulting polymers .

The synthesis of 2,4,6-Trimethyliodobenzene can be achieved through several methods:

  • Direct Halogenation: This method involves the iodination of mesitylene (1,3,5-trimethylbenzene) using iodine and a suitable oxidizing agent.
  • Nitration followed by Reduction: Mesitylene can be nitrated to form 2,4,6-trimethylnitrobenzene, which is then reduced using iron powder and hydrochloric acid to yield 2,4,6-Trimethyliodobenzene .

A typical reaction setup may include mixing mesitylene with iodine in the presence of an acid catalyst under controlled temperature conditions.

2,4,6-Trimethyliodobenzene is primarily used in organic synthesis as a reagent or reactant. Its applications include:

  • Catalyst for Suzuki Coupling Reactions: It facilitates the formation of biaryl compounds.
  • Building Block for Organic Synthesis: It serves as a precursor for various organic compounds.
  • Polymerization Processes: Its ability to promote living radical polymerization makes it valuable in producing high-performance materials .

Several compounds share structural similarities with 2,4,6-Trimethyliodobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
MesityleneC9H12C_9H_{12}Parent compound; no halogen substituent
2-IodomesityleneC9H11IC_9H_{11}ISimilar structure but different iodine positioning
1-IodomesityleneC9H11IC_9H_{11}IIodine at the first position; alters reactivity
2,4-Dimethylphenyl iodideC9H11IC_9H_{11}IFewer methyl groups; different steric hindrance

Uniqueness: The unique arrangement of three methyl groups at the 2-, 4-, and 6-positions of the benzene ring distinguishes 2,4,6-Trimethyliodobenzene from its analogs. This arrangement influences its chemical reactivity and physical properties significantly compared to other halogenated derivatives.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4028-63-1

Wikipedia

2,4,6-Trimethyliodobenzene

Dates

Modify: 2023-08-15

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